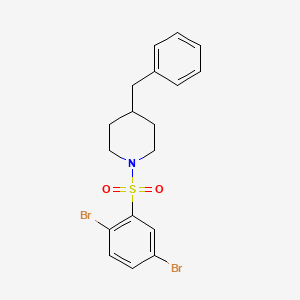

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine

Description

Properties

IUPAC Name |

4-benzyl-1-(2,5-dibromophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTRVZUVWYNJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and dibromobenzenesulfonyl groups. One common method involves the reaction of piperidine with benzyl chloride to form 4-benzylpiperidine. This intermediate is then reacted with 2,5-dibromobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the dibromo groups or to reduce the sulfonyl group.

Substitution: The benzyl and dibromobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

Alzheimer's Disease Treatment

Recent studies have indicated that compounds similar to 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine can inhibit the production of beta-amyloids, which are implicated in Alzheimer's disease. A Canadian patent (Patent No. 2486581) describes the use of such compounds for treating and preventing Alzheimer's disease and Down syndrome by targeting the pathways involved in beta-amyloid production .

Inhibition of Cathepsin C

The compound has also been identified as a potential inhibitor of cathepsin C, an enzyme associated with various inflammatory conditions. Inhibiting this enzyme can provide therapeutic benefits for diseases such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and multiple sclerosis. The inhibition mechanism involves blocking the activation of serine proteases that are activated by cathepsin C, thereby mitigating inflammation and tissue damage .

Synthetic Pathways

The synthesis of this compound can be achieved through a domino process involving classical Heck reactions coupled with aza-Michael reactions. This method allows for the efficient generation of desired products with high yields (85-93%) while utilizing commercially available reagents like 2,5-dibromosulfonyl chloride .

| Synthesis Method | Yield | Reagents Used |

|---|---|---|

| Domino Reaction | 85-93% | 2,5-Dibromosulfonyl chloride |

Therapeutic Efficacy in Animal Models

Research has demonstrated the efficacy of related compounds in animal models for conditions such as ischemia/reperfusion injury, where nitroxyl donors showed protective effects on myocardial tissues . These findings suggest that derivatives of this compound may also exhibit similar protective effects due to their structural properties.

Cytotoxicity Against Cancer Cells

Studies have highlighted that compounds with similar functionalities exhibit selective cytotoxicity towards cancer cells in acidic environments—a characteristic often found in tumor microenvironments. This selectivity may enhance their potential as anti-cancer agents while minimizing damage to normal cells .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and dibromobenzenesulfonyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis focuses on structurally related piperidine derivatives and sulfonamide-containing analogs to highlight substituent effects on physicochemical and biochemical properties.

Substituent Effects on Binding Affinity and Selectivity

The 2,5-dibromobenzenesulfonyl group distinguishes this compound from analogs with alternative halogenation patterns or substituents. For example:

- 4-Benzyl-1-(benzenesulfonyl)piperidine lacks bromine atoms, reducing molecular weight (MW: ~343 g/mol vs. ~501 g/mol for the dibromo analog) and lipophilicity (clogP ~2.1 vs. ~4.3). The absence of bromine may diminish halogen bonding interactions critical for target engagement .

- 4-Benzyl-1-(2,5-dichlorobenzenesulfonyl)piperidine replaces bromine with chlorine, lowering steric demand and polarizability. Chlorine’s smaller atomic radius may reduce binding stability compared to bromine in hydrophobic pockets .

Structural Orientation and Molecular Docking

Evidence from piperidine-based ureas (e.g., benzohomoadamantane derivatives) suggests that substituent orientation profoundly impacts binding. In molecular dynamics (MD) simulations, compounds with bulky groups (e.g., adamantane) on the left-hand side (lhs) of the piperidine core exhibit stronger binding affinities (−68.0 to −69.4 kcal/mol) than inverted orientations . For 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine, the 2,5-dibromo group may enforce a specific orientation in binding pockets, analogous to adamantane-based systems, enhancing stability through halogen-π or hydrophobic interactions.

Data Table: Comparative Analysis of Piperidine Derivatives

*Estimated values based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : The bromination and sulfonylation steps used in synthesizing this compound (analogous to methods in ) are scalable but may require purification optimization due to halogenated byproducts.

- Pharmacokinetic Predictions: The dibromo group increases metabolic stability compared to non-halogenated analogs but may reduce aqueous solubility.

Biological Activity

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a dibromobenzenesulfonyl moiety. Its structure suggests potential interactions with various biological targets, influencing its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The sulfonyl group enhances the compound's ability to interact with biological targets, which may lead to increased cytotoxicity against cancer cells.

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Similar piperidine derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Interaction with Receptors and Enzymes

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. For example:

- Dopamine Receptor Modulation : Compounds with similar structures have been shown to act as antagonists at dopamine receptors, particularly D4R, which is implicated in various neuropsychiatric disorders. This interaction may help in the treatment of conditions like Parkinson's disease by modulating dopaminergic signaling pathways .

- Enzyme Inhibition : The sulfonyl group can enhance the binding affinity of the compound to target enzymes involved in cancer progression or microbial metabolism, thereby inhibiting their activity.

Case Study: Anticancer Activity

A study conducted on a series of piperidine derivatives demonstrated that compounds bearing the dibromobenzenesulfonyl moiety exhibited significant cytotoxic effects against human cancer cell lines. The study reported IC50 values indicating that these compounds could effectively inhibit cell growth at micromolar concentrations .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .

- Storage : Store in a cool, dry, ventilated area away from oxidizing agents and heat sources. Ensure containers are tightly sealed to prevent moisture absorption or degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct skin contact; wash thoroughly with soap and water if exposed .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of benzyl, piperidine, and dibromobenzenesulfonyl groups. Compare chemical shifts with literature values for analogous compounds (e.g., 4-Benzylpiperidine derivatives) .

- HPLC : Employ reverse-phase HPLC with UV detection (254 nm) to assess purity. A retention time of ~13 minutes (similar to benzoylpiperidine derivatives) and >95% peak area indicate high purity .

- Elemental Analysis : Validate empirical formulas by comparing calculated vs. observed C, H, N, and Br percentages .

Q. What synthetic routes are commonly used to prepare sulfonylated piperidine derivatives like this compound?

- Methodological Answer :

- Sulfonylation Reaction : React 4-Benzylpiperidine with 2,5-dibromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use a tertiary amine (e.g., triethylamine) as a base to neutralize HCl byproducts .

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Monitor reaction progress using TLC with UV visualization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield and minimize side products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (0°C vs. room temperature), stoichiometry (1:1 to 1:1.2 sulfonyl chloride:piperidine), and solvent polarity (DCM vs. THF). Analyze outcomes via ANOVA to identify significant factors .

- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat dissipation, reducing side reactions (e.g., over-sulfonylation) .

- Byproduct Analysis : Characterize impurities (e.g., disulfonylated products) using LC-MS and adjust reaction time or quenching protocols accordingly .

Q. What strategies can resolve contradictions in biological activity data for sulfonylated piperidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorobenzyl or nitrobenzyl variants) to isolate the impact of bromine substituents on bioactivity. Use molecular docking to assess binding affinity differences .

- Assay Validation : Replicate enzyme inhibition or receptor binding assays under standardized conditions (pH 4.6 buffer, controlled ionic strength) to minimize variability .

- Meta-Analysis : Cross-reference published data on similar compounds (e.g., 4-(4-Chlorobenzyl)piperidine) to identify trends in substituent effects .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Model the sulfonylation transition state using Gaussian or ORCA software to identify steric or electronic barriers. Compare activation energies for bromine vs. other halogens .

- Degradation Pathways : Simulate hydrolysis or thermal decomposition using molecular dynamics (MD) to predict stability under storage conditions .

- Solubility Prediction : Apply COSMO-RS to estimate solubility in common solvents (e.g., DMSO, ethanol) for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.